molecular formula C18H18ClNO4 B5767425 4-chloro-2-{[(4-isopropylphenoxy)acetyl]amino}benzoic acid

4-chloro-2-{[(4-isopropylphenoxy)acetyl]amino}benzoic acid

Cat. No. B5767425
M. Wt: 347.8 g/mol
InChI Key: HXPIQCCCRUYAEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-2-{[(4-isopropylphenoxy)acetyl]amino}benzoic acid, also known as CIABA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the pharmaceutical industry.

Mechanism of Action

The exact mechanism of action of 4-chloro-2-{[(4-isopropylphenoxy)acetyl]amino}benzoic acid is not yet fully understood. However, it has been suggested that 4-chloro-2-{[(4-isopropylphenoxy)acetyl]amino}benzoic acid may act by inhibiting the activity of certain enzymes involved in inflammation and cancer cell proliferation.
Biochemical and Physiological Effects:
4-chloro-2-{[(4-isopropylphenoxy)acetyl]amino}benzoic acid has been shown to exhibit significant anti-inflammatory effects in various preclinical models. In addition, 4-chloro-2-{[(4-isopropylphenoxy)acetyl]amino}benzoic acid has been shown to inhibit the growth of cancer cells in vitro and in vivo. However, further research is needed to fully understand the biochemical and physiological effects of 4-chloro-2-{[(4-isopropylphenoxy)acetyl]amino}benzoic acid.

Advantages and Limitations for Lab Experiments

One advantage of using 4-chloro-2-{[(4-isopropylphenoxy)acetyl]amino}benzoic acid in lab experiments is its relatively simple synthesis method. In addition, 4-chloro-2-{[(4-isopropylphenoxy)acetyl]amino}benzoic acid has been shown to exhibit significant anti-inflammatory and anti-cancer properties, which make it a promising drug candidate for further research. However, one limitation of using 4-chloro-2-{[(4-isopropylphenoxy)acetyl]amino}benzoic acid in lab experiments is its potential toxicity, which needs to be carefully evaluated.

Future Directions

There are several potential future directions for research on 4-chloro-2-{[(4-isopropylphenoxy)acetyl]amino}benzoic acid. One area of interest is the development of more efficient synthesis methods for 4-chloro-2-{[(4-isopropylphenoxy)acetyl]amino}benzoic acid. In addition, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of 4-chloro-2-{[(4-isopropylphenoxy)acetyl]amino}benzoic acid. Finally, clinical trials are needed to evaluate the safety and efficacy of 4-chloro-2-{[(4-isopropylphenoxy)acetyl]amino}benzoic acid as a potential drug candidate for the treatment of various diseases.

Synthesis Methods

4-chloro-2-{[(4-isopropylphenoxy)acetyl]amino}benzoic acid can be synthesized through a multi-step process involving the reaction of 4-chloro-2-nitrobenzoic acid with isopropylphenol and subsequent acetylation with acetic anhydride. The final product is obtained through the reaction of the resulting intermediate with chloroacetyl chloride and ammonia.

Scientific Research Applications

4-chloro-2-{[(4-isopropylphenoxy)acetyl]amino}benzoic acid has been identified as a potential drug candidate for the treatment of various diseases, including cancer and inflammatory disorders. In particular, 4-chloro-2-{[(4-isopropylphenoxy)acetyl]amino}benzoic acid has been shown to exhibit anti-inflammatory and anti-cancer properties in preclinical studies.

properties

IUPAC Name

4-chloro-2-[[2-(4-propan-2-ylphenoxy)acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO4/c1-11(2)12-3-6-14(7-4-12)24-10-17(21)20-16-9-13(19)5-8-15(16)18(22)23/h3-9,11H,10H2,1-2H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXPIQCCCRUYAEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-({[4-(propan-2-yl)phenoxy]acetyl}amino)benzoic acid

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